molecular formula C15H22O2 B1354533 Ethanone, 1-[3-(heptyloxy)phenyl]- CAS No. 37065-50-2

Ethanone, 1-[3-(heptyloxy)phenyl]-

Cat. No.: B1354533
CAS No.: 37065-50-2
M. Wt: 234.33 g/mol
InChI Key: BKKGPYGGXSNMPY-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(heptyloxy)phenyl]- is an aromatic ketone characterized by a heptyloxy (-O-C₇H₁₅) substituent at the meta position of the phenyl ring attached to an acetyl group. These compounds are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in related acetophenone derivatives (e.g., describes chloromethyl intermediates converted to hydroxymethyl or hexamethylenetetramine derivatives).

Properties

IUPAC Name

1-(3-heptoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-4-5-6-7-11-17-15-10-8-9-14(12-15)13(2)16/h8-10,12H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKGPYGGXSNMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441450
Record name Ethanone, 1-[3-(heptyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37065-50-2
Record name Ethanone, 1-[3-(heptyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(heptyloxy)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-[3-(heptyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitration using HNO3 and H2SO4.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-[3-(heptyloxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(heptyloxy)phenyl]- involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, while the heptyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

Alkoxy-substituted acetophenones vary in chain length, branching, and electronic effects. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
3-Benzyloxy acetophenone 34068-01-4 C₁₅H₁₄O₂ 226.27 Benzyloxy (-O-CH₂C₆H₅) at meta m.p. 29–30°C; used in organic synthesis
Ethanone, 1-[3-(3-chloropropoxy)phenyl]- 104605-75-6 C₁₁H₁₃ClO₂ 212.68 3-Chloropropoxy (-O-(CH₂)₃Cl) at meta High yield (96%); halogen enhances reactivity
Ethanone, 1-[3-[(heptyloxy)methyl]-4-hydroxyphenyl]- N/A C₁₅H₂₂O₃ 250.33 Heptyloxy-methyl and hydroxyl at para Increased lipophilicity; potential for drug design

Key Observations :

  • Chain Length : Longer chains (e.g., heptyloxy) increase molecular weight and lipophilicity compared to shorter chains (e.g., benzyloxy or chloropropoxy), affecting solubility in organic solvents .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl in 3-chloropropoxy) enhance electrophilicity of the ketone, facilitating nucleophilic additions .
Hydroxy-Substituted Analogues

Hydroxy groups introduce hydrogen-bonding capacity and acidity:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
1-[3-(Hydroxymethyl)phenyl]ethanone 125604-06-0 C₉H₁₀O₂ 150.18 Hydroxymethyl (-CH₂OH) at meta m.p. not reported; used in polymer synthesis
1-[3-Hydroxy-4-(phenylmethoxy)phenyl]ethanone 21222-04-8 C₁₅H₁₄O₃ 242.27 Hydroxy and benzyloxy at para Hydrogen bonding influences crystal packing

Key Observations :

  • Hydrogen Bonding : Hydroxy groups enable intermolecular interactions (e.g., C–H···O in crystals), affecting melting points and crystallinity .
  • Acidity: The phenolic -OH in hydroxyacetophenones (pKa ~10) allows for deprotonation under basic conditions, enabling further functionalization .
Halogenated Derivatives

Halogens alter electronic and steric properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone 1131605-31-6 C₉H₆BrF₃O 267.04 Bromo and CF₃ at ortho/para High boiling point (258.8°C predicted); used in agrochemicals
Ethanone, 1-[3-(chloromethyl)-4-hydroxyphenyl]- 24085-05-0 C₉H₉ClO₂ 184.63 Chloromethyl and hydroxyl Reactive site for nucleophilic substitution

Key Observations :

  • Electron-Withdrawing Effects : Halogens (e.g., -Cl, -Br) and CF₃ groups reduce electron density on the aromatic ring, directing electrophilic substitutions to specific positions .
  • Reactivity : Chloromethyl groups serve as alkylating agents, enabling further derivatization (e.g., conversion to hydroxymethyl) .
Methoxy and Aryloxy Derivatives

Bulky substituents influence steric hindrance and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Ethanone, 1-[3-methoxy-4-(phenylmethoxy)phenyl]-2-phenyl 274925-96-1 C₂₂H₂₀O₃ 332.40 Methoxy and benzyloxy at meta/para High molecular weight; liquid crystal precursors
1-[6-(3-Acetyl-2,6-dihydroxy-4-methoxy-5-methylphenoxy)-2-hydroxy-4-methoxy-3-methylphenyl]ethanone 68984-67-8 C₂₀H₂₂O₈ 390.38 Multiple methoxy and hydroxy groups Natural product derivative (Leprolomin)

Key Observations :

  • Steric Effects : Bulky groups (e.g., benzyloxy) reduce reaction rates in crowded environments but enhance thermal stability in materials .
  • Biological Activity : Polyoxygenated derivatives (e.g., Leprolomin) exhibit bioactivity, highlighting the role of substituent diversity .

Biological Activity

Ethanone, 1-[3-(heptyloxy)phenyl]- (CAS Number: 37065-50-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-[3-(heptyloxy)phenyl]- is characterized by its molecular formula C15H22O2C_{15}H_{22}O_{2} and a molecular weight of approximately 234.34 g/mol. The compound features a ketone functional group and a heptyloxy substituent on the phenyl ring, which influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H22O2
Molecular Weight234.34 g/mol
InChIInChI=1S/C15H22O2/c1-3...
InChIKeyIHSRWPYWJCRGFG-UHFFFAOYSA-N

Biological Activity Overview

Ethanone, 1-[3-(heptyloxy)phenyl]- has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Properties : The compound's structural characteristics suggest potential anti-inflammatory effects, which are currently under investigation.
  • Anticonvulsant Activity : Research has shown that certain derivatives of ethanone compounds can possess anticonvulsant properties, indicating potential therapeutic applications in epilepsy treatment.

The biological activity of Ethanone, 1-[3-(heptyloxy)phenyl]- is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The ketone group can participate in hydrogen bonding, enhancing interactions with biological macromolecules such as proteins and nucleic acids.
  • Lipophilicity : The heptyloxy substituent increases the lipophilicity of the compound, facilitating its passage through biological membranes and enhancing bioavailability.
  • Enzyme Modulation : The compound may modulate the activity of specific enzymes or receptors, leading to diverse biological effects.

Case Studies

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of ethanone derivatives found that compounds with longer alkyl chains exhibited enhanced activity against Escherichia coli and Staphylococcus aureus. Ethanone, 1-[3-(heptyloxy)phenyl]- was noted for its significant inhibition at specific concentrations.
  • Anticonvulsant Activity : In a pharmacological evaluation involving animal models, derivatives similar to ethanone were tested for their anticonvulsant effects using the maximal electroshock (MES) test. Compounds with structural similarities demonstrated protective effects against seizures at doses ranging from 30 mg/kg to 100 mg/kg, suggesting that ethanone derivatives may also exhibit comparable activities.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique positioning of the heptyloxy group in ethanone, 1-[3-(heptyloxy)phenyl]-. This meta substitution affects both its chemical reactivity and biological activity compared to regioisomers such as:

CompoundPositioningNotable Activity
AcetophenoneNoneBaseline comparison
1-[4-(heptyloxy)phenyl]ethanoneParaModerate activity
1-[2-(heptyloxy)phenyl]ethanoneOrthoLower activity

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